N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Description
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that belongs to the class of thienopyrimidines
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.ClH/c1-3-13-9-14-15(17-10-18-16(14)21-13)19-11-5-7-12(8-6-11)20-4-2;/h5-10H,3-4H2,1-2H3,(H,17,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWPCWJQURLWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step reactions. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of Pd-catalyzed reactions and liquid-phase combinatorial synthesis are promising approaches for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Used to modify the compound’s electronic properties.
Substitution: Commonly involves halogenation or nitration to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Often performed using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different pharmacological properties.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting protein kinases.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and anticancer properties.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Similar in structure and used in the synthesis of various biologically active compounds.
Uniqueness
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound in the development of targeted therapies.
Biological Activity
N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound belonging to the thienopyrimidine class, which has garnered attention for its potential therapeutic applications. This compound's unique structure, characterized by a thieno[2,3-d]pyrimidine core, positions it as a candidate for various biological activities, particularly in the context of antimicrobial and anticancer properties.
- IUPAC Name: this compound
- Molecular Formula: C₁₆H₁₈ClN₃OS
- Molecular Weight: 335.9 g/mol
- CAS Number: 1215736-97-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit enzymes crucial for metabolic pathways, such as acetyl-CoA carboxylase, which plays a role in fatty acid metabolism and cell proliferation .
Antimicrobial Activity
Recent research has highlighted the compound's potential as an inhibitor of Helicobacter pylori, a bacterium linked to various gastrointestinal diseases. A study demonstrated that derivatives of thienopyrimidines could selectively inhibit H. pylori while sparing beneficial gut microbiota . The mechanism involves targeting the respiratory complex I subunit NuoD, essential for ATP synthesis in H. pylori.
Case Studies on Antimicrobial Efficacy
- Compound Variants: In a series of modifications to the thienopyrimidine core, one derivative exhibited a 20-fold increase in potency against H. pylori strains compared to the parent compound .
- Structure-Activity Relationship (SAR): The SAR studies revealed that specific substitutions on the phenyl ring significantly impacted antimicrobial activity, with certain modifications leading to enhanced efficacy and reduced cytotoxicity .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Thienopyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Research Findings
- Cytotoxicity Assays: In vitro studies have shown that this compound can reduce cell viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
- Target Identification: The compound's action may involve inhibition of kinases or other signaling molecules critical for cancer cell survival .
Comparative Analysis with Similar Compounds
A comparison with other thienopyrimidine derivatives reveals distinct biological activities based on structural variations:
| Compound Name | Structure | Potency Against H. pylori | Cytotoxicity Level |
|---|---|---|---|
| N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine | Structure | Moderate | Low |
| 4-Methoxyphenyl pyrrolo[2,3-d]pyrimidin-4-amine | - | High | Moderate |
| N-Pyridine substituted 2-chloro-thieno[2,3-d]pyrimidine | - | Low | High |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound comprises a thieno[2,3-d]pyrimidine core fused with a thiophene and pyrimidine ring. The 6-ethyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-ethoxyphenylamine moiety enables hydrogen bonding via the amine and ether oxygen. These features facilitate interactions with biological targets like kinases and influence reactivity in substitution reactions (e.g., electrophilic aromatic substitution). The hydrochloride salt improves aqueous solubility for pharmacological assays .
Q. What synthetic strategies are used to construct the thieno[2,3-d]pyrimidine core?
Synthesis involves multi-step protocols:
- Core formation : Cyclization of precursors (e.g., thiophene derivatives) under controlled conditions (e.g., 80–100°C in DMF) .
- Substituent introduction : The 6-ethyl group is added via alkylation or Suzuki coupling, while the 4-ethoxyphenylamine group is introduced via nucleophilic aromatic substitution (e.g., reacting 4-chlorothieno[2,3-d]pyrimidine with 4-ethoxyaniline) .
- Optimization : Reaction yields (>60%) depend on solvent choice (e.g., DMSO for polar intermediates) and purification via column chromatography .
Q. How is the compound characterized to confirm purity and structure?
Analytical methods include:
- NMR spectroscopy : H and C NMR validate substituent positions and aromaticity (e.g., δ 8.2 ppm for pyrimidine protons) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 356.1) .
- HPLC : Purity >95% is critical for biological assays to avoid off-target effects .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from assay variability (e.g., cell lines, concentrations) or impurities. Strategies include:
- Standardized protocols : Reproduce results using MTT assays in validated cell lines (e.g., MDA-MB-435 for cytotoxicity) .
- SAR studies : Compare substituent effects (e.g., ethyl vs. methyl at position 6 shows 3-fold differences in VEGFR-2 inhibition) .
- Analytical rigor : Ensure HPLC purity >95% and characterize by H NMR to exclude degradation products .
Q. What computational methods predict binding modes to kinase targets like VEGFR-2?
Molecular docking (AutoDock Vina/Glide) and dynamics simulations (AMBER) are used:
- Ligand preparation : Assign protonation states (e.g., +1 charge for the hydrochloride salt) .
- Binding pocket definition : Focus on the ATP-binding site (e.g., PDB: 4AGD) to model hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 .
- Validation : Correlate docking scores with experimental IC values (e.g., 17 nM for analogs ) to refine predictions .
Q. How does stereochemistry in related analogs affect pharmacological profiles?
While the target compound lacks chiral centers, analogs with stereochemical features (e.g., piperidine rings in JAK3 inhibitors) show stereospecific activity:
- (3R,6S)-stereochemistry improves target affinity by 10-fold compared to diastereomers .
- Conformational analysis (e.g., Rotatable Bond Energy scoring) optimizes substituent orientation for target engagement .
- Racemic mixtures should be separated via chiral HPLC to assess enantiomer-specific effects .
Q. What methodologies optimize solubility and bioavailability?
- Salt formation : Hydrochloride salts enhance aqueous solubility for in vivo studies .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve absorption .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies (e.g., 27% vs. 84%)?
Yield disparities stem from:
Q. How do structural analogs with minor modifications exhibit divergent biological activities?
Subtle changes (e.g., bromophenyl vs. ethoxyphenyl) alter:
- Binding affinity : Bromine’s electronegativity enhances halogen bonding with kinase pockets .
- Metabolic stability : Ethoxy groups reduce CYP450-mediated degradation compared to methoxy .
- Solubility : Hydrophilic substituents (e.g., -OH) improve bioavailability but may reduce membrane permeability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
